
ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a chloro group, a difluoromethyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-dicarbonyl compound, followed by chlorination and esterification steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid.
科学的研究の応用
Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
類似化合物との比較
Ethyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:
- Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
- Ethyl 4-chloro-1-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Ethyl 4-chloro-1-(fluoromethyl)-1H-pyrazole-5-carboxylate
These compounds share similar structural features but differ in the nature of the substituents on the pyrazole ring. The presence of the difluoromethyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
特性
IUPAC Name |
ethyl 4-chloro-2-(difluoromethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2O2/c1-2-14-6(13)5-4(8)3-11-12(5)7(9)10/h3,7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDSEEWFFYVEES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
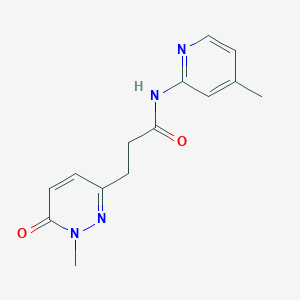
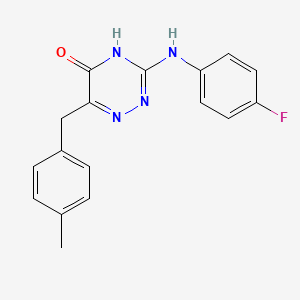

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)

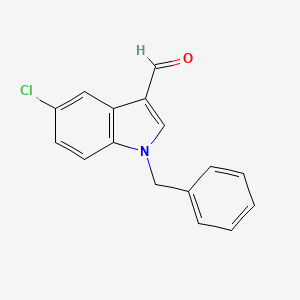
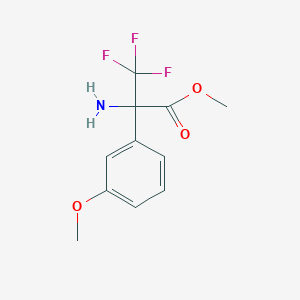
![7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2356995.png)
![3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2356996.png)
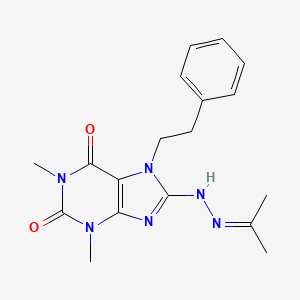
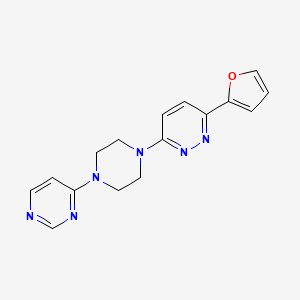
![5-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B2357001.png)
![Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2357003.png)

